![molecular formula C10H11FN4O B1479610 (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098103-89-8](/img/structure/B1479610.png)
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol
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Overview
Description
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol, also known as FEPP, is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. FEPP has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. FEPP has also been studied for its potential application in the synthesis of other compounds, such as prodrugs and drug delivery systems.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Properties: A study by Kumar et al. (2012) focuses on the synthesis and antimicrobial activity of certain pyrazoline derivatives, showcasing the potential of pyrazole-based compounds in developing antimicrobial agents. These compounds exhibited good activity against various microbial strains, highlighting the significance of the pyrazole moiety in medicinal chemistry (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Biological Activity
- Fluorine-Substituted Pyrazoles: Research by Jadhav, Nikumbh, and Karale (2015) on the synthesis of fluoro-substituted pyrazolyl benzoxazoles indicates the versatility of pyrazole derivatives for biological applications. The synthesized compounds were screened for biological activity, highlighting the process of utilizing pyrazole chemistry for potential therapeutic uses (Jadhav, Nikumbh, & Karale, 2015).
Photophysical Properties
- Photochemical Properties: A study conducted by Lin, Rivett, and Wilshire (1977) explored the photochemical properties of 1,3-diphenyl-2-pyrazolines with heteroaromatic substituents. The findings provide insights into the photophysical behavior of pyrazoline derivatives, which could be relevant for applications in material science and photophysics (Lin, Rivett, & Wilshire, 1977).
Synthesis and Structural Characterization
- Structural Characterization: Gadakh, Pandit, Rindhe, and Karale (2010) investigated the synthesis and antimicrobial activity of novel fluorine-containing pyrazoles, emphasizing the role of structural modifications in enhancing biological activity. Such studies are crucial for understanding how variations in chemical structure affect the properties and potential applications of pyrazole derivatives (Gadakh, Pandit, Rindhe, & Karale, 2010).
properties
IUPAC Name |
[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O/c11-1-4-15-8(7-16)5-9(14-15)10-6-12-2-3-13-10/h2-3,5-6,16H,1,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPZJLYWNBRTCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CO)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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